Cas no 27958-97-0 ((3-aminobenzyl)diethylamine)

(3-aminobenzyl)diethylamine 化学的及び物理的性質
名前と識別子
-
- 3-((Diethylamino)methyl)aniline
- (3-Aminobenzyl)diethylamine
- (3-Aminobenzyl)diethylamine dihydrobromide
- (3-aminobenzyl)diethylamine(SALTDATA: FREE)
- 0176625
- 3-(diethylaminomethyl)phenylamine
- 3-(N,N-diethylamino-methyl)-aniline
- 3-[(diethylamino)methyl]aniline
- 3-diethylaminomethylphenylamine
- A4145
- AC1MNVJP
- AC1Q2Z91
- CTK4G0544
- Diaethyl-(3-amino-benzyl)-amin
- diethyl(3-aminobenzyl)amine
- diethyl-(3-amino-benzyl)-amine
- m-diethylaminomethylaniline
- ST4132071
- SureCN374433
- 27958-97-0
- 3-(diethylaminomethyl)aniline
- 3-[(diethylamino)-methyl]aniline
- CS-0450588
- G30655
- 3-[(diethylamino)methyl]-aniline
- VGVXOXSRINSIFO-UHFFFAOYSA-N
- EN300-33517
- SCHEMBL374433
- STK665159
- DB-344661
- N-(3-aminobenzyl)-N,N-diethylamine
- Z285162772
- BS-37581
- (3-Aminobenzyl)diethylamine, AldrichCPR
- MFCD06804491
- 3-Diethylaminomethyl-phenylamine
- DTXSID30391771
- AKOS000150360
- ALBB-024316
- 3-[(diethylamino)methyl]aniline dihydrobromide
- (3-aminobenzyl)diethylamine
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- MDL: MFCD06804491
- インチ: InChI=1S/C11H18N2/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9,12H2,1-2H3
- InChIKey: VGVXOXSRINSIFO-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)CC1=CC(=CC=C1)N
計算された属性
- せいみつぶんしりょう: 178.14714
- どういたいしつりょう: 178.147
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.3A^2
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 0.983
- ふってん: 272°C at 760 mmHg
- フラッシュポイント: 109.1°C
- 屈折率: 1.548
- PSA: 29.26
(3-aminobenzyl)diethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB265660-5g |
(3-Aminobenzyl)diethylamine; . |
27958-97-0 | 5g |
€749.60 | 2025-02-20 | ||
TRC | B402185-500mg |
(3-aminobenzyl)diethylamine |
27958-97-0 | 500mg |
$ 230.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1252208-1g |
N-(3-aminobenzyl)-N,N-diethylamine |
27958-97-0 | 95% | 1g |
$185 | 2024-06-06 | |
Aaron | AR00C2NH-1g |
N-(3-aminobenzyl)-N,N-diethylamine |
27958-97-0 | 95% | 1g |
$211.00 | 2025-01-24 | |
Aaron | AR00C2NH-500mg |
N-(3-aminobenzyl)-N,N-diethylamine |
27958-97-0 | 95% | 500mg |
$171.00 | 2025-01-24 | |
Aaron | AR00C2NH-2.5g |
N-(3-aminobenzyl)-N,N-diethylamine |
27958-97-0 | 95% | 2.5g |
$401.00 | 2025-01-24 | |
abcr | AB265660-1g |
(3-Aminobenzyl)diethylamine; . |
27958-97-0 | 1g |
€230.10 | 2025-02-20 | ||
1PlusChem | 1P00C2F5-1g |
N-(3-aminobenzyl)-N,N-diethylamine |
27958-97-0 | 95% | 1g |
$135.00 | 2025-02-25 | |
Aaron | AR00C2NH-100mg |
N-(3-aminobenzyl)-N,N-diethylamine |
27958-97-0 | 95% | 100mg |
$90.00 | 2025-03-21 | |
1PlusChem | 1P00C2F5-5g |
N-(3-aminobenzyl)-N,N-diethylamine |
27958-97-0 | 95% | 5g |
$509.00 | 2025-02-25 |
(3-aminobenzyl)diethylamine 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
(3-aminobenzyl)diethylamineに関する追加情報
Chemical Profile of (3-Aminobenzyl)diethylamine and Its Applications in Modern Research
Compound with the CAS number 27958-97-0, specifically identified as (3-aminobenzyl)diethylamine, represents a significant compound in the realm of chemical and pharmaceutical research. This amine derivative has garnered attention due to its versatile structural properties and potential applications in various biochemical pathways. The compound's molecular structure, featuring both an aromatic ring and an amine group, makes it a candidate for further exploration in drug design and synthesis.
The chemical properties of (3-aminobenzyl)diethylamine are characterized by its basicity, which stems from the presence of the amine functional group. This property is particularly relevant in the context of medicinal chemistry, where such compounds are often used as intermediates or building blocks for more complex molecules. The compound's ability to form stable complexes with other molecules also makes it a valuable candidate for research into coordination chemistry and metal chelation.
In recent years, there has been growing interest in the applications of (3-aminobenzyl)diethylamine in the field of bioconjugation. Bioconjugation refers to the covalent attachment of biological molecules to chemical compounds, which can enhance the stability, solubility, and bioavailability of therapeutic agents. The amine group in this compound provides a reactive site for such conjugation reactions, making it a promising candidate for developing novel biopharmaceuticals.
One of the most intriguing aspects of (3-aminobenzyl)diethylamine is its potential role in the development of new pharmaceuticals. Researchers have been exploring its use as a precursor in the synthesis of small-molecule drugs that target specific biological pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory responses, making them potential candidates for treating chronic inflammatory diseases.
The structural motif of (3-aminobenzyl)diethylamine, particularly the benzyl group attached to an amine moiety, has also attracted attention for its potential applications in materials science. The compound's ability to form hydrogen bonds and its solubility in both polar and non-polar solvents make it a suitable candidate for developing new materials with tailored properties. These materials could find applications in areas such as coatings, adhesives, and specialty polymers.
Recent studies have also highlighted the role of (3-aminobenzyl)diethylamine in the development of novel catalysts. Transition metal complexes derived from this compound have shown enhanced catalytic activity in various organic transformations. These catalysts could potentially revolutionize industrial processes by providing more efficient and environmentally friendly synthetic routes.
The synthesis of derivatives of (3-aminobenzyl)diethylamine has been a focus of many research groups aiming to expand its utility. By modifying its molecular structure, researchers can fine-tune its properties to suit specific applications. For example, introducing additional functional groups can enhance its reactivity or stability, depending on the desired outcome.
The pharmacological potential of (3-aminobenzyl)diethylamine has also been explored in preclinical studies. These studies have revealed that certain derivatives exhibit potent effects on neurological pathways, suggesting their potential use in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier has made it an attractive candidate for developing central nervous system (CNS) therapeutics.
In conclusion, compound CAS number 27958-97-0, known as (3-aminobenzyl)diethylamine, is a multifaceted molecule with significant potential in various fields of research. Its unique structural features make it a valuable tool for drug discovery, bioconjugation, materials science, and catalysis. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing scientific and technological innovation.
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